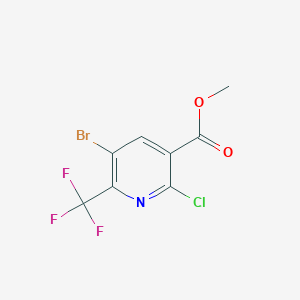
Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H4BrClF3NO2. This compound is notable for its unique combination of halogen and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity. It is used in various fields, including medicinal chemistry and materials science, due to its potential as a building block for more complex molecules.
Mecanismo De Acción
Target of Action
Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound that is often used in the synthesis of other compounds Similar compounds have been shown to interact with enzymes such as reverse transcriptase .
Mode of Action
It’s known that similar compounds can inhibit enzymes like reverse transcriptase by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound is often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . This reaction involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups transferred from boron to palladium .
Result of Action
The result of the compound’s action would depend on its specific use. For example, in the context of Suzuki–Miyaura coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds . In a biological context, similar compounds have been shown to inhibit enzymes and exhibit improved drug potency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Halogenation: Starting with a pyridine derivative, bromination and chlorination are performed to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for halogenation and trifluoromethylation to improve yield and reduce reaction times. Additionally, the use of automated systems for esterification can enhance efficiency and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Coupling Products: Complex biaryl or heteroaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for selective reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates. Research includes its use in the synthesis of anti-inflammatory, antiviral, and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for creating compounds with specific desired properties, such as herbicides or insecticides.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-chloropyridine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Methyl 5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate: Similar but without the chlorine atom, affecting its chemical behavior.
Methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate: Lacks the bromine atom, leading to different substitution patterns.
Uniqueness
Methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
methyl 5-bromo-2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO2/c1-16-7(15)3-2-4(9)5(8(11,12)13)14-6(3)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNFOHROUGJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide](/img/structure/B2932649.png)

![2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride](/img/structure/B2932651.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2932653.png)
![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2932657.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2932658.png)
![2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B2932659.png)



![(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2932668.png)
